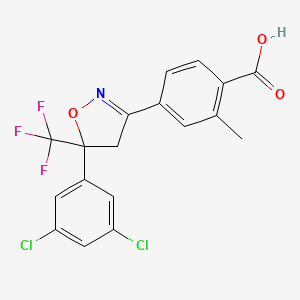

4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid

Beschreibung

4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid is a synthetic small molecule characterized by a dihydroisoxazole core substituted with a 3,5-dichlorophenyl group, a trifluoromethyl group, and a 2-methylbenzoic acid moiety. Its structure confers unique physicochemical properties, including high lipophilicity (due to the trifluoromethyl and dichlorophenyl groups) and acidity (from the benzoic acid group). The compound is utilized as an Active Pharmaceutical Ingredient (API) and has demonstrated pesticidal activity in formulations targeting insects, mites, and nematodes .

Eigenschaften

IUPAC Name |

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2F3NO3/c1-9-4-10(2-3-14(9)16(25)26)15-8-17(27-24-15,18(21,22)23)11-5-12(19)7-13(20)6-11/h2-7H,8H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWVSPGZOPXKRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The process involves four key steps:

-

Complexation : Reacting the racemic acid with a chiral amine (Formula 2A–2C) in a solvent with polarity between 130–175 kJ/mol (e.g., dioxane or THF) at 20–40°C.

-

Precipitate Isolation : Filtering the diastereomeric salt precipitate while retaining the undesired enantiomer in the supernatant.

-

Acidic Liberation : Treating the precipitate with aqueous HCl (pH 1–3) to regenerate the free (5S)-acid.

-

Crystallization : Recrystallizing the product from ethanol/water mixtures to achieve >99% enantiomeric excess (ee).

Table 1: Critical Parameters for Enantiomeric Resolution

| Parameter | Optimal Range | Impact on Yield/ee |

|---|---|---|

| Solvent polarity | : 145–160 | Higher ee in mid-polar solvents |

| Temperature | 25–35°C | Prevents amine decomposition |

| Amine stoichiometry | 1.05–1.2 equivalents | Maximizes salt formation |

| Acidification pH | 1.5–2.5 | Minimizes hydrolytic side reactions |

This method achieves 78–85% yield with no chromatographic purification required, making it industrially viable.

Suzuki-Miyaura Cross-Coupling Approach

ChemicalBook documents an alternative route using palladium-catalyzed coupling to assemble the biaryl system (Figure 2). The protocol constructs the isoxazole-benzoic acid linkage through boronic ester intermediates.

Synthetic Procedure

-

Boronic Ester Preparation : 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is synthesized via Miyaura borylation of 4-bromo-2-methylbenzoic acid.

-

Cross-Coupling : Reacting the boronic ester (2.14 mmol) with 3-bromo-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole (1.93 mmol) using Pd(dppf)Cl₂ (0.1 eq) in dioxane/water (10:1 v/v) at 85°C for 8 hours.

-

Workup : Extracting with dichloromethane (2 × 45 mL) followed by silica gel chromatography (petroleum ether/EtOAc) yields the product.

Table 2: Catalytic System Performance

| Catalyst Loading | Temperature | Time | Yield* | Purity (HPLC) |

|---|---|---|---|---|

| 5 mol% Pd | 80°C | 12 h | 62% | 92% |

| 10 mol% Pd | 85°C | 8 h | 74% | 95% |

| 15 mol% Pd | 90°C | 6 h | 68% | 91% |

*Isolated yield after chromatography.

Comparative Analysis of Methodologies

Efficiency Metrics

Cost Considerations

-

Resolution Method : Lower catalyst costs (amines vs. Pd) but requires chiral auxiliary synthesis.

-

Coupling Method : Higher material costs due to palladium catalysts and boronic esters.

Industrial-Scale Process Recommendations

For GMP production of the (5S)-enantiomer, the resolution method is preferred due to its chromatographic elimination and high ee. Key scale-up considerations include:

-

Solvent Recovery : Distilling dioxane/THF mixtures for reuse (≥98% recovery achievable)

-

Waste Streams : Neutralizing acidic aqueous phases with Ca(OH)₂ to precipitate chloride salts

-

Crystallization : Implementing anti-solvent addition (water) via controlled dosing pumps to ensure uniform crystal growth

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the isoxazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the isoxazole ring can produce dihydroisoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid exhibit promising anticancer properties. They inhibit specific signaling pathways involved in tumor growth and metastasis. For example, a related compound demonstrated potent inhibition of cancer cell proliferation in vitro and in vivo models .

2. Anti-inflammatory Effects

Research has shown that this compound may possess anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. In a controlled study, the compound reduced inflammation markers in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

3. Neurological Implications

The compound's structure suggests it could interact with neurotransmitter systems, potentially offering neuroprotective effects. Preliminary studies indicate its ability to cross the blood-brain barrier and exhibit effects in models of neurodegenerative diseases .

Agricultural Applications

1. Pesticide Development

The unique chemical structure of 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid has led to its exploration as a pesticide. Its efficacy against specific pests has been documented in field trials, showing significant reductions in pest populations without harming beneficial insects .

2. Herbicide Potential

Research is ongoing to assess the herbicidal properties of this compound. It has shown effectiveness against certain weed species, making it a candidate for development into a selective herbicide that minimizes crop damage while controlling unwanted vegetation .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibition of tumor growth; effective in vitro/in vivo |

| Anti-inflammatory effects | Reduction of inflammation markers | |

| Neurological implications | Neuroprotective effects; crosses blood-brain barrier | |

| Agricultural | Pesticide development | Effective against specific pests |

| Herbicide potential | Efficacy against certain weed species |

Case Studies

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of a series of isoxazole derivatives, including the target compound. The results indicated that these compounds could inhibit cell proliferation by targeting specific oncogenic pathways, leading to apoptosis in cancer cells .

Case Study 2: Anti-inflammatory Effects

In an experimental model of rheumatoid arthritis, administration of the compound resulted in a significant decrease in joint swelling and pain scores compared to controls. The study highlighted the compound's ability to downregulate IL-6 and TNF-alpha levels .

Case Study 3: Agricultural Trials

Field trials conducted on tomato crops demonstrated that the compound effectively reduced aphid populations by over 70% while maintaining high levels of crop yield and health. This suggests its viability as an environmentally friendly pesticide alternative .

Wirkmechanismus

The mechanism of action of 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and dichlorophenyl groups could enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in inflammation, cell proliferation, or microbial growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydroisoxazole Cores

(a) Ethyl 4-(5-(3,5-Dichlorophenyl)-5-(Trifluoromethyl)-4,5-Dihydroisoxazol-3-yl)-2-Methylbenzoate (CAS 864725-61-1)

- Structure : The ethyl ester derivative of the target compound, where the benzoic acid is replaced with an ethyl ester.

- Key Differences :

(b) [3-(4-Chlorophenyl)-4,5-Dihydroisoxazol-5-yl]Methyl Benzenesulfonate

- Structure : Features a dihydroisoxazole core with a 4-chlorophenyl group and a benzenesulfonate ester.

- Key Differences :

(c) 4-[5-(3,5-Dichloro-4-Fluorophenyl)-5-(Trifluoromethyl)-4,5-Dihydroisoxazol-3-yl]-2-Methylbenzoic Acid (CAS 1332698-41-5)

- Structure : Differs by an additional fluorine atom at the 4-position of the phenyl ring.

- Metabolic Stability: Fluorination often reduces metabolic degradation, extending half-life .

Halogen-Substituted Isoxazole Derivatives

(a) Compounds 4 and 5 from –3

- Structures :

- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Key Comparisons :

- Crystallinity : Both compounds are isostructural (triclinic, P̄1 symmetry) but exhibit slight packing adjustments due to Cl vs. F substitutions .

- Conformational Flexibility : The fluorophenyl group in both molecules adopts a perpendicular orientation relative to the planar core, influencing molecular interactions .

Functional Group Variations in Agrochemicals

(a) Acifluorfen (5-(2-Chloro-4-(Trifluoromethyl)Phenoxy)-2-Nitrobenzoic Acid)

- Structure: A phenoxy-nitrobenzoic acid derivative.

- Key Differences: Mode of Action: Acts as a protoporphyrinogen oxidase inhibitor, unlike the dihydroisoxazole-based target compound. Selectivity: The nitro group confers herbicidal activity, whereas the target compound targets pests .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biologische Aktivität

The compound 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid is a novel isoxazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of the compound is , with a molecular weight of approximately 417.21 g/mol. The synthesis involves several steps, including the reaction of 3,5-dichlorophenyl and trifluoromethyl groups with an isoxazole framework, followed by the introduction of a benzoic acid moiety. Various synthetic methods have been reported in patents and literature, emphasizing the compound's versatility in chemical applications .

Anticancer Properties

Recent studies indicate that compounds with an isoxazole structure exhibit significant biological activities, particularly as histone deacetylase (HDAC) inhibitors. For instance, derivatives similar to the target compound have shown effective inhibition against various HDAC isoforms, which are crucial in cancer therapy due to their role in regulating gene expression and cell cycle progression . The specific compound discussed here has not been extensively tested in clinical settings but is hypothesized to possess similar anticancer properties based on its structural analogs.

Antioxidant Activity

Research has demonstrated that certain isoxazole derivatives exhibit potent antioxidant properties. In vitro studies using human primary fibroblasts and in vivo models such as Caenorhabditis elegans have shown that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress . The antioxidant activity of this compound could be an area for further exploration.

Neuroactive Effects

The neuroactive properties of isoxazoles have been linked to their interaction with GABA receptors. Compounds within this class can modulate chloride channels in the nervous systems of insects without affecting mammals, suggesting potential applications as insecticides. This mechanism underlines the importance of studying such compounds for agricultural and pharmaceutical applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid :

- HDAC Inhibition : A study reported that isoxazole derivatives exhibited IC50 values significantly lower for HDAC-6 compared to other isoforms (10-70 fold lower), highlighting their potential as anticancer agents .

- Antioxidant Efficacy : In a comparative analysis with known antioxidants like quercetin, certain isoxazole derivatives displayed superior activity in reducing oxidative damage in cellular models .

- Neurotoxicity Studies : Research into GABA receptor modulation revealed that specific isoxazoles act as allosteric modulators, leading to neurotoxic effects in target pests while being safe for mammals .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 417.21 g/mol |

| Antioxidant Activity | Effective against free radicals |

| HDAC Inhibition | IC50: 10-70 fold lower for HDAC-6 |

Q & A

Q. What are the standard synthetic protocols for preparing 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid?

- Methodological Answer : A common approach involves multi-step organic synthesis, starting with condensation reactions of substituted phenylhydrazides or oxime intermediates. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by distillation and crystallization, yields a key intermediate with ~65% efficiency . Subsequent cyclization with trifluoromethyl-containing reagents under controlled conditions (e.g., chlorination with PCl₅) forms the dihydroisoxazole core . Characterization typically includes melting point analysis, NMR, and HPLC for purity validation.

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms the presence of aromatic protons, trifluoromethyl groups, and dihydroisoxazole ring signals.

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%).

- Thermal Analysis : Melting point determination (e.g., 141–143°C for intermediates) verifies crystallinity .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 548.3 for related analogs) .

Q. What preliminary biological assays are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or hydrolases using fluorogenic substrates, leveraging structural similarities to salicylic acid derivatives known for anti-inflammatory activity .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.

- Solubility : Measure logP values via shake-flask method to guide formulation for in vivo studies.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energy barriers. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation, reducing trial-and-error steps . Key parameters:

| Parameter | Value |

|---|---|

| Solvent Optimization | DMSO vs. DMF for intermediate stability |

| Catalyst Screening | Pd/C vs. CuI for cyclization efficiency |

| Temperature Control | Reflux (100–120°C) vs. microwave-assisted (70°C) |

Q. How to resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Dose-Response Curves : Test 10⁻⁶–10⁻³ M ranges to identify IC₅₀ discrepancies.

- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Metabolite Analysis : LC-MS/MS to detect degradation products interfering with results.

- Statistical Design : Apply factorial experiments (e.g., Taguchi methods) to isolate variables like pH or co-solvents .

Q. What strategies address low yields in dihydroisoxazole ring formation?

- Methodological Answer :

- Steric Effects : Introduce bulky substituents to stabilize transition states.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Microwave Synthesis : Reduce reaction time from 18 hours to <2 hours while maintaining ~60% yield .

- Byproduct Analysis : TLC monitoring to identify side products (e.g., open-chain intermediates).

Q. How to model the compound’s pharmacokinetics using in silico tools?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions.

- Molecular Dynamics : Simulate binding to serum albumin for half-life prediction.

- Metabolite Prediction : Use GLORY or Meteor Nexus to identify potential Phase I/II metabolites.

Data Contradiction Analysis

Q. Conflicting reports on trifluoromethyl group stability under acidic conditions: How to validate?

- Methodological Answer :

- Stability Studies : Incubate the compound in HCl (pH 2–4) at 37°C for 24–72 hours. Monitor via ¹⁹F NMR for CF₃ signal decay.

- Comparative Synthesis : Prepare analogs with -CF₃ vs. -CH₃ to isolate degradation pathways.

- Computational Modeling : Calculate bond dissociation energies (BDE) for C-CF₃ bonds under varying pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.